molecular formula C7H4ClF2I B2794181 2-Chloro-4-(difluoromethyl)-1-iodobenzene CAS No. 1261821-31-1

2-Chloro-4-(difluoromethyl)-1-iodobenzene

Cat. No.: B2794181
CAS No.: 1261821-31-1
M. Wt: 288.46
InChI Key: ZYXJWEJUJGSRFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethyl)-1-iodobenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

2-Chloro-4-(difluoromethyl)-1-iodobenzene can be compared with other halogenated aromatic compounds, such as:

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. The presence of the difluoromethyl group in this compound makes it unique and can impart distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-4-(difluoromethyl)-1-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2I/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXJWEJUJGSRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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